4-Ethoxy-3,5-dimethoxybenzohydrazide
Description
4-Ethoxy-3,5-dimethoxybenzohydrazide is a benzohydrazide derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 4-, 3-, and 5-positions of the benzene ring. The ethoxy substitution at the 4-position likely modifies physicochemical properties (e.g., lipophilicity, solubility) and biological interactions compared to hydroxy or methoxy analogs.
Properties
CAS No. |
60566-51-0 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-ethoxy-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C11H16N2O4/c1-4-17-10-8(15-2)5-7(11(14)13-12)6-9(10)16-3/h5-6H,4,12H2,1-3H3,(H,13,14) |
InChI Key |
PWPRBTXXSSBGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C(=O)NN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences among 4-Ethoxy-3,5-dimethoxybenzohydrazide and its analogs:
| Compound Name | CAS | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Hydroxy-3,5-dimethoxybenzohydrazide | 1443-76-1 | 4-OH, 3,5-OCH₃ | 212.2 | Higher polarity, H-bond donor capacity |
| 4-Ethoxy-3,5-dimethoxybenzohydrazide | N/A | 4-OCH₂CH₃, 3,5-OCH₃ | 240.3 | Increased lipophilicity, reduced solubility in water |
| 3,4,5-Trimethoxybenzohydrazide | 3291-03-0 | 3,4,5-OCH₃ | 226.2 | Enhanced electron density, steric bulk |
| 4-Methoxybenzohydrazide | 100377-63-7 | 4-OCH₃ | 180.2 | Moderate lipophilicity, simpler structure |
Key Observations :
- Ethoxy vs.
- Ethoxy vs. Methoxy : Ethoxy’s larger size may introduce steric hindrance in molecular docking, affecting binding to biological targets .
Anticancer and Anti-inflammatory Potential
- 4-Hydroxy-3,5-dimethoxybenzohydrazide : Demonstrated superior docking scores (Glide XP module) against cancer-related proteins (e.g., AKT1, EGFR) compared to standards like azathioprine and aspirin . The hydroxy group facilitates hydrogen bonding with active-site residues.
Antimicrobial and Antioxidant Activity
- 4-Hydroxy-3,5-dimethoxybenzohydrazide : Outperformed cimetidine (antacid) and kanamycin (antimicrobial) in silico, attributed to its polar substituents .
- Ethoxy Analog : Reduced polarity may lower efficacy against hydrophilic bacterial targets but improve activity against lipid-rich membranes (e.g., Gram-negative bacteria).
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